molecular formula C10H13F3O4 B14743229 Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester CAS No. 1840-80-8

Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester

Cat. No.: B14743229
CAS No.: 1840-80-8
M. Wt: 254.20 g/mol
InChI Key: KCPDSBKGLBAALC-UHFFFAOYSA-N
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Description

Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester is a chemical compound with the molecular formula C10H15F3O4 It is an ester derivative of hexanoic acid, characterized by the presence of a trifluoroacetyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The trifluoroacetyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 5-oxo-, ethyl ester: This compound lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.

    5-oxohexanoic acid: This compound is a structural derivative of hexanoic acid with a similar oxo group but without the ester functionality.

Uniqueness

Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester is unique due to the presence of both the trifluoroacetyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1840-80-8

Molecular Formula

C10H13F3O4

Molecular Weight

254.20 g/mol

IUPAC Name

ethyl 5-oxo-2-(2,2,2-trifluoroacetyl)hexanoate

InChI

InChI=1S/C10H13F3O4/c1-3-17-9(16)7(5-4-6(2)14)8(15)10(11,12)13/h7H,3-5H2,1-2H3

InChI Key

KCPDSBKGLBAALC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)C)C(=O)C(F)(F)F

Origin of Product

United States

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